Product packaging for 6-Butylquinoline-2,3-dicarboxylic acid(Cat. No.:CAS No. 92513-53-6)

6-Butylquinoline-2,3-dicarboxylic acid

Cat. No.: B11846467
CAS No.: 92513-53-6
M. Wt: 273.28 g/mol
InChI Key: XMKJEPQUUNXPBF-UHFFFAOYSA-N
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Description

Contextualization of Quinoline-2,3-dicarboxylic Acid Scaffolds in Organic Chemistry

Quinoline-2,3-dicarboxylic acid, also known as acridinic acid, is a well-established scaffold in organic synthesis. Its rigid, planar structure, combined with the presence of two carboxylic acid groups and a nitrogen heteroatom, provides multiple points for functionalization and interaction with biological targets. The synthesis of the quinoline (B57606) ring system is often achieved through classic named reactions such as the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgnih.govsynarchive.comorganicreactions.org For instance, the reaction of 2-aminobenzaldehyde with diethyl oxalacetate (B90230), followed by hydrolysis, can yield quinoline-2,3-dicarboxylic acid. google.com This fundamental structure is a precursor to a variety of more complex molecules, including those with herbicidal properties. google.com

Structural Significance within Heterocyclic Compound Families

Heterocyclic compounds, defined by the presence of at least one atom other than carbon within a ring structure, are of paramount importance in chemistry and biology. The quinoline ring is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, bestowing upon it a unique combination of aromaticity and basicity. The dicarboxylic acid functionality at the 2 and 3 positions significantly influences the molecule's electronic properties and solubility. The butyl group at the 6-position, an alkyl substituent, is expected to increase the lipophilicity of the molecule. This modification can have profound effects on how the molecule interacts with biological membranes and protein binding pockets, potentially altering its pharmacokinetic and pharmacodynamic profiles.

Current Research Landscape and Academic Importance

Current research on quinoline derivatives is vibrant and expansive, touching upon medicinal chemistry, materials science, and catalysis. nih.govnih.govajchem-a.com Scientists are actively exploring substituted quinoline-carboxylic acids for their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govajchem-a.comresearchgate.net The academic importance of these scaffolds lies in their utility as building blocks for creating libraries of compounds for high-throughput screening and for studying structure-activity relationships (SAR). While specific studies on 6-Butylquinoline-2,3-dicarboxylic acid are scarce, the broader research landscape indicates a strong academic interest in understanding how different substitution patterns on the quinoline core affect its chemical and biological properties.

Overview of Research Disciplines and Methodological Approaches

The study of compounds like this compound involves a multidisciplinary approach. Organic synthesis chemists would focus on developing efficient and stereoselective routes to its preparation, likely adapting known methods like the Friedländer or Pfitzinger reactions. nih.govorganicreactions.orgnih.gov Medicinal chemists would investigate its biological activity through in vitro and in silico screening against various disease targets. nih.govmdpi.com Analytical chemists would be tasked with its characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. researchgate.netcopernicus.orgresearchgate.net

Interactive Data Table: Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
XLogP32.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4

Note: These values are computationally predicted and have not been experimentally verified.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO4 B11846467 6-Butylquinoline-2,3-dicarboxylic acid CAS No. 92513-53-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92513-53-6

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

6-butylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C15H15NO4/c1-2-3-4-9-5-6-12-10(7-9)8-11(14(17)18)13(16-12)15(19)20/h5-8H,2-4H2,1H3,(H,17,18)(H,19,20)

InChI Key

XMKJEPQUUNXPBF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 6 Butylquinoline 2,3 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 6-Butylquinoline-2,3-dicarboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR would provide crucial information about the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoline (B57606) ring system and the butyl substituent. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups and the aromatic nature of the quinoline core.

The protons on the quinoline ring (H4, H5, H7, and H8) would likely appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system. The specific chemical shifts would be influenced by their position relative to the nitrogen atom and the carboxylic acid groups. The protons of the butyl group would be found in the more upfield region. The methylene (B1212753) group adjacent to the aromatic ring would be expected around 2.5-3.0 ppm, with the subsequent methylene groups appearing at progressively higher fields (lower ppm values), and the terminal methyl group resonating at the most upfield position, likely below 1.0 ppm. The protons of the two carboxylic acid groups would be expected to produce a broad singlet at a very downfield position, typically above 10 ppm, due to strong deshielding and potential hydrogen bonding. uobaghdad.edu.iq

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
-COOH >10 Broad Singlet
Aromatic (H4, H5, H7, H8) 7.0 - 9.0 Multiplets
-CH₂- (butyl, adjacent to ring) 2.5 - 3.0 Triplet
-CH₂- (butyl) 1.3 - 1.8 Multiplet
-CH₂- (butyl) 1.2 - 1.6 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the two carboxylic acid groups would be the most deshielded, appearing in the 165-185 ppm region. researchgate.net The nine carbon atoms of the quinoline ring would resonate in the aromatic region, generally between 120 and 150 ppm. The specific shifts would depend on their proximity to the nitrogen atom and the substituents. The carbon atoms of the butyl group would appear in the upfield region of the spectrum, with the carbon attached to the quinoline ring being the most downfield of the four, and the terminal methyl carbon being the most upfield.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-COOH 165 - 185
Aromatic C (C2, C3, C4, C4a, C5, C6, C7, C8, C8a) 120 - 150
-CH₂- (butyl, adjacent to ring) 30 - 40
-CH₂- (butyl) 20 - 30
-CH₂- (butyl) 20 - 30

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between adjacent protons, helping to trace the proton network within the quinoline ring and the butyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Assessment

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups, which are often involved in hydrogen bonding. uobaghdad.edu.iq The C=O stretching vibration of the carboxylic acid groups would give rise to a strong, sharp peak typically in the range of 1700-1725 cm⁻¹. uobaghdad.edu.iq

The aromatic C=C stretching vibrations of the quinoline ring would appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the aliphatic butyl group would be seen in the 2850-2960 cm⁻¹ range. Bending vibrations for the aromatic C-H bonds would also be present in the fingerprint region (below 1500 cm⁻¹).

Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretching 2500 - 3300 Strong, Broad
Carboxylic Acid C=O Stretching 1700 - 1725 Strong
Aromatic C-H Stretching 3000 - 3100 Medium
Aliphatic C-H (butyl) Stretching 2850 - 2960 Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to the molecular weight of the compound.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) and the loss of a carboxyl group (•COOH, mass 45). uobaghdad.edu.iq Therefore, prominent peaks at M-17 and M-45 would be anticipated. The fragmentation of the quinoline ring and the butyl chain would lead to a series of other characteristic fragment ions, which could be analyzed to confirm the structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula from the precise mass of the molecular ion.

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. The absorption spectrum is characteristic of the chromophores present in the molecule. The chromophore in this compound is the substituted quinoline ring system.

The electronic spectrum of quinoline derivatives is characterized by distinct absorption bands arising from π→π* and n→π* electronic transitions. researchgate.net The core quinoline structure exhibits strong absorption bands typically below 320 nm. mdpi.com The presence of substituents on the aromatic ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

The two carboxylic acid groups at the 2- and 3-positions, being electron-withdrawing, and the electron-donating alkyl butyl group at the 6-position are expected to modulate the electronic transitions of the quinoline core. These substitutions can lead to bathochromic (red) or hypsochromic (blue) shifts of the absorption bands. google.com For instance, the π→π* transitions of the conjugated system are likely to be observed in the 250-350 nm range. A weaker n→π* transition, associated with the non-bonding electrons of the nitrogen atom, may also be present. The solvent environment can also influence the spectrum; polar solvents may cause shifts in λmax due to differential stabilization of the ground and excited states.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Protic Solvent (e.g., Ethanol)

Predicted λmax (nm) Transition Type Associated Chromophore
~230-250 π→π* Benzenoid system of the quinoline ring
~280-300 π→π* Pyridinoid system of the quinoline ring
~320-340 π→π* Extended conjugation of the entire quinoline system
>350 n→π* (weak) Nitrogen lone pair electrons

Chemical Reactivity and Derivatization Studies of 6 Butylquinoline 2,3 Dicarboxylic Acid

Reactivity of the Quinoline (B57606) Heterocyclic Ring System

The quinoline ring is a fused aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. This fusion results in a system that is generally less reactive towards electrophiles than benzene but more susceptible to nucleophilic attack than pyridine. The presence of two electron-withdrawing carboxylic acid groups significantly deactivates the ring, while the electron-donating butyl group at the 6-position provides some activation to the benzene portion of the heterocycle.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a complex process influenced by the directing effects of the nitrogen heteroatom and any existing substituents. The nitrogen atom deactivates the pyridine ring towards electrophilic attack, making the benzene ring the preferred site for substitution. quimicaorganica.orgtutorsglobe.com Consequently, electrophiles primarily react at positions 5 and 8. quimicaorganica.orgyoutube.com

In the case of 6-Butylquinoline-2,3-dicarboxylic acid, the reactivity pattern is determined by the interplay of three key features:

The Pyridine Ring: Deactivated by the nitrogen atom and the adjacent carboxylic acid groups, making it highly resistant to electrophilic attack.

The Carboxylic Acid Groups: These are strong deactivating groups, further reducing the electron density of the entire heterocyclic system.

The 6-Butyl Group: This alkyl group is an activating, ortho-, para-director. wikipedia.org It enhances the reactivity of the benzene ring and directs incoming electrophiles to the positions ortho (5 and 7) and para (not available) to it.

Considering these factors, electrophilic substitution on this compound is predicted to occur preferentially at the 5- and 8-positions of the benzene ring, with the activating effect of the butyl group potentially favoring the 5-position. quimicaorganica.org Typical electrophilic substitution reactions include nitration and sulfonation. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionInfluence of Nitrogen/Carboxyl GroupsInfluence of 6-Butyl GroupPredicted Outcome
5FavorableActivating (ortho)Major Product
7Less FavorableActivating (ortho)Minor Product
8FavorableSteric HindranceMajor Product

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the quinoline nucleus typically occur on the electron-deficient pyridine ring, with positions 2 and 4 being the most reactive. tutorsglobe.comresearchgate.net However, in this compound, these positions are already occupied by the carboxylic acid groups. Therefore, direct nucleophilic aromatic substitution (SNAr) on the carbon framework of the ring is unlikely unless one of the carboxylic acid groups acts as a leaving group under harsh conditions.

More plausible nucleophilic reactions would involve reagents that attack the nitrogen atom or proceed through addition-elimination mechanisms if a suitable leaving group were present at an activated position. tutorsglobe.com For instance, the Chichibabin reaction, which involves the amination of heterocyclic rings using sodium amide, typically attacks the 2-position of quinoline. tutorsglobe.com Given the substitution pattern of the target molecule, such a reaction is not directly applicable without prior modification.

Transformations of the Carboxylic Acid Functionalities

The adjacent carboxylic acid groups at the 2- and 3-positions are the primary sites for derivatization. These functionalities can undergo a variety of classical transformations, including esterification, amidation, and the formation of cyclic anhydrides and imides.

Esterification Reactions and Ester Derivatives

The dicarboxylic acid can be converted into its corresponding diester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.comscienceready.com.au For example, reacting this compound with excess ethanol and a catalytic amount of sulfuric acid would yield Diethyl 6-butylquinoline-2,3-dicarboxylate.

Alternative methods for preparing esters include the reaction with alkyl halides after converting the carboxylic acids to their carboxylate salts, or the reaction of the corresponding di-acid chloride with an alcohol. athabascau.ca

Table 2: Representative Esterification Reactions

AlcoholReagents/ConditionsProduct
MethanolH₂SO₄ (cat.), RefluxDimethyl 6-butylquinoline-2,3-dicarboxylate
EthanolHCl (gas), RefluxDiethyl 6-butylquinoline-2,3-dicarboxylate
IsopropanolTsOH (cat.), Toluene, Dean-StarkDiisopropyl 6-butylquinoline-2,3-dicarboxylate

Amidation Reactions and Carboxamide Derivatives

The carboxylic acid groups can be converted to carboxamides by reaction with ammonia or primary/secondary amines. These reactions typically require activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive di-acid chloride can then be treated with an amine to form the corresponding diamide.

Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for the harsh conditions of acid chloride formation.

Formation of Anhydrides and Imides

The ortho-positioning of the two carboxylic acid groups on the quinoline ring makes them ideally suited for intramolecular cyclization reactions.

Anhydride Formation: Gentle heating of the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride, results in the loss of a molecule of water to form a stable, five-membered cyclic anhydride, specifically 6-Butyl-furo[3,4-b]quinoline-1,3-dione. google.comgoogle.com This anhydride is a key intermediate for further derivatization. google.com

Imide Formation: The cyclic anhydride can readily react with primary amines or ammonia upon heating to form a cyclic imide. researchgate.net This two-step process involves the initial opening of the anhydride ring by the amine to form a mono-amide, mono-carboxylic acid intermediate, which then cyclizes to the imide with the elimination of water. For example, reaction with aniline (B41778) would produce N-phenyl-6-butylquinoline-2,3-dicarboximide. These imides are important in various fields, including medicinal chemistry.

Reactivity of the Butyl Side Chain

The reactivity of the butyl group at the C-6 position of the quinoline ring is expected to be analogous to that of other alkyl side chains on aromatic systems. The primary modes of reaction for such a group would involve transformations at the benzylic position (the carbon atom of the butyl group directly attached to the quinoline ring) due to the stabilizing effect of the aromatic ring on radical and cationic intermediates.

Key predicted reactions include oxidation and halogenation.

Oxidation: Alkyl side chains on aromatic rings are susceptible to oxidation by strong oxidizing agents. unizin.orglibretexts.orglibretexts.orgopenstax.org For instance, treatment of an alkylbenzene with potassium permanganate (B83412) (KMnO₄) typically results in the oxidation of the alkyl chain to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. unizin.orglibretexts.orglibretexts.orgopenstax.org In the case of this compound, the butyl group would likely be oxidized to a carboxylic acid moiety, yielding quinoline-2,3,6-tricarboxylic acid. The reaction proceeds via a complex mechanism involving the formation of a benzylic radical. unizin.orglibretexts.orglibretexts.orgopenstax.org

Halogenation: Free radical halogenation of the butyl side chain is another plausible reaction. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide. libretexts.orglibretexts.orgopenstax.org This reaction would be highly selective for the benzylic position, leading to the formation of 6-(1-bromobutyl)quinoline-2,3-dicarboxylic acid. This selectivity arises from the relative stability of the benzylic radical intermediate.

The table below summarizes the predicted outcomes of these reactions.

Reagent/ConditionPredicted ProductReaction Type
KMnO₄, H₂O, heatQuinoline-2,3,6-tricarboxylic acidOxidation
N-Bromosuccinimide (NBS), (PhCO₂)₂6-(1-bromobutyl)quinoline-2,3-dicarboxylic acidRadical Halogenation

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound would involve reactions on the quinoline nucleus itself. The regioselectivity of such reactions is governed by the electronic effects of the existing substituents. The quinoline ring system is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.

Regioselectivity: The butyl group at the C-6 position is an electron-donating group, which would tend to direct incoming electrophiles to the ortho and para positions relative to itself (C-5 and C-7). Conversely, the two carboxylic acid groups at the C-2 and C-3 positions are strongly electron-withdrawing, deactivating the pyridine ring of the quinoline system towards electrophilic attack. Therefore, electrophilic aromatic substitution, if it were to occur, would most likely take place on the benzene ring, with a preference for the C-5 and C-7 positions.

For nucleophilic aromatic substitution, the positions activated by the electron-withdrawing groups and the ring nitrogen would be favored. However, without a suitable leaving group on the ring, such reactions are unlikely under standard conditions.

The introduction of functional groups via transition metal-catalyzed C-H activation has become a powerful tool for the derivatization of quinolines. mdpi.com The regioselectivity in these reactions is often controlled by the directing group and the catalyst system employed. For instance, derivatization could potentially be directed to specific positions on either the pyridine or benzene ring of the quinoline core depending on the chosen methodology.

Stereoselectivity: There is no specific information in the reviewed literature concerning the stereoselective derivatization of this compound. Stereoselectivity would become a critical consideration if a derivatization reaction introduces a new chiral center. For example, if the benzylic position of the butyl group were to be hydroxylated, a racemic mixture of (R)- and (S)-6-(1-hydroxybutyl)quinoline-2,3-dicarboxylic acid would be expected unless a chiral catalyst or reagent is employed. Similarly, any addition reaction across a double bond introduced into the butyl side chain would require consideration of stereochemical outcomes. Without experimental data, any discussion of stereoselectivity remains speculative.

The following table outlines the predicted regioselectivity for electrophilic aromatic substitution.

Reaction TypeDirecting Influence of SubstituentsPredicted Position of Substitution
Electrophilic Aromatic SubstitutionButyl group (activating): directs to C-5, C-7. Dicarboxylic acid groups (deactivating): deactivate the pyridine ring.C-5 and C-7

Computational and Theoretical Investigations of 6 Butylquinoline 2,3 Dicarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic and geometric structure. These methods are fundamental to understanding a molecule's inherent properties and potential reactivity.

Density Functional Theory (DFT) is a robust and widely used computational method for studying the electronic structure of molecules. scirp.orgnih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing medium to large organic compounds like 6-Butylquinoline-2,3-dicarboxylic acid. DFT calculations can determine ground-state properties, providing a foundational understanding of the molecule's stability and electronic characteristics. scirp.org

A primary step in computational analysis is structural optimization, where the molecule's geometry is adjusted to find the lowest energy arrangement of its atoms. This process yields the most stable, or ground-state, conformation. nih.gov For this compound, this would involve calculating the equilibrium bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

While specific computational studies on this compound are not publicly available, a typical output from a DFT geometry optimization (e.g., at the B3LYP/6-311G(d,p) level of theory) would be a set of geometrical parameters. The following table is an illustrative example of the type of data that would be generated from such a calculation.

Interactive Table 1: Illustrative Geometrical Parameters for this compound
ParameterAtoms InvolvedValue (Å or °)
Bond LengthC2-C3~1.39 Å
Bond LengthC=O (Carboxyl)~1.21 Å
Bond LengthC-O (Carboxyl)~1.35 Å
Bond LengthC-C (Butyl)~1.53 Å
Bond AngleC2-C3-C(carboxyl)~120°
Bond AngleO-C=O (Carboxyl)~124°
Dihedral AngleC4-C(butyl)-C-C~180°

Note: The data in this table is hypothetical and serves only to illustrate the typical output of a DFT structural optimization. It does not represent experimentally or computationally verified values for this compound.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govpsu.eduresearchgate.net These functions help pinpoint which specific atoms are most likely to donate or accept electrons in a chemical reaction. For this compound, this analysis would reveal the reactivity of the nitrogen atom, the carboxylic acid groups, and various positions on the aromatic rings.

The table below illustrates the kind of data that a reactivity analysis would provide.

Interactive Table 2: Illustrative Reactivity Descriptors for this compound
ParameterValue (eV)Description
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-2.0 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.5 eVIndicates chemical stability and reactivity
Hardness (η)2.25 eVResistance to change in electron distribution
Electrophilicity (ω)2.68 eVPropensity to accept electrons

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual calculated values for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show significant negative potential (red) around the oxygen atoms of the two carboxylic acid groups, identifying them as primary sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the carboxylic acids would show positive potential (blue). The quinoline (B57606) nitrogen would also represent a region of negative potential. Such maps provide crucial insights into intermolecular interactions and chemical reactivity. nih.gov

Molecules with rotatable single bonds, such as the butyl group and the carboxylic acid groups in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis is the study of these different conformers and their relative energies. nih.gov By systematically rotating the flexible bonds and calculating the potential energy at each step, a potential energy landscape can be generated. nih.gov

This landscape reveals the most stable conformers (local energy minima) and the energy barriers (transition states) that separate them. researchgate.net Understanding the conformational preferences is essential as different conformers can have distinct chemical and biological properties. For this molecule, key analyses would include the rotation around the C-C bonds of the butyl chain and the C-C bonds connecting the carboxylic acid groups to the quinoline ring. researchgate.net

Density Functional Theory (DFT) Studies for Electronic Structure and Ground-State Properties

Molecular Dynamics Simulations

An MD simulation of this compound in an aqueous solution could reveal how the molecule's conformation changes over nanoseconds or microseconds. It would show the dynamic nature of hydrogen bonds between the carboxylic acid groups and water molecules, and how the hydrophobic butyl chain interacts with the solvent. This information is critical for understanding the molecule's behavior in a biological or chemical system. mdpi.com

Intermolecular Interactions and Supramolecular Synthon Analysis

Key intermolecular interactions anticipated for this compound include:

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that they would form robust O-H···O hydrogen bonds, leading to the creation of dimeric structures or extended chains. researchgate.net The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic quinoline ring is expected to participate in π-π stacking interactions, contributing to the stability of the crystal lattice. These interactions involve the overlap of the π-orbitals of adjacent rings.

van der Waals Forces: The flexible butyl chain will primarily interact through weaker van der Waals forces, influencing the packing and solubility of the molecule.

The interplay of these interactions gives rise to supramolecular synthons. In many carboxylic acid-containing crystal structures, the formation of a cyclic R22(8) hydrogen-bonded dimer is a common and robust supramolecular synthon. researchgate.net It is plausible that this compound would also exhibit this synthon. Furthermore, the combination of hydrogen bonding and π-π stacking can lead to more complex three-dimensional supramolecular architectures.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules.

For a theoretical analysis of this compound, a Hirshfeld surface would be generated based on a computationally optimized crystal structure. The surface is typically color-mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact.

Red spots on the dnorm surface would indicate close contacts, likely corresponding to hydrogen bonds involving the carboxylic acid groups.

Blue regions would represent areas with longer intermolecular distances.

White areas signify contacts around the van der Waals separation.

Decomposition of the Hirshfeld surface into 2D fingerprint plots provides a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show significant contributions from O···H/H···O, C···H/H···C, and C···C contacts, corresponding to hydrogen bonding, van der Waals interactions, and π-π stacking, respectively.

Table 1: Predicted Major Intermolecular Contacts for this compound from Theoretical Hirshfeld Surface Analysis

Contact TypePredicted ContributionDescription
O···H/H···OHighRepresents strong hydrogen bonding between carboxylic acid groups.
H···HModerate to HighArises from contacts involving the butyl chain and aromatic rings.
C···H/H···CModerateIndicates C-H···π interactions and general van der Waals contacts.
C···CModerateCorresponds to π-π stacking interactions between quinoline rings.
N···H/H···NLow to ModeratePossible hydrogen bonding involving the quinoline nitrogen.

To further elucidate the energetics of the crystal packing, energy framework calculations can be performed. This method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between a central molecule and its neighbors and visualizes them as a framework of cylinders. The thickness of the cylinders is proportional to the strength of the interaction.

Applications in Advanced Materials and Supramolecular Chemistry

Role as a Chemical Intermediate for Diverse Organic Syntheses

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there are no specific research findings detailing the role of 6-Butylquinoline-2,3-dicarboxylic acid as a chemical intermediate for diverse organic syntheses. The conducted searches did not yield any scholarly articles, patents, or database entries that describe the use of this particular compound as a precursor or starting material in the synthesis of other organic molecules.

While the broader class of quinoline-2,3-dicarboxylic acids and their derivatives are recognized as important intermediates in the preparation of various compounds, including pharmaceuticals and materials with specific electronic properties, information exclusively pertaining to the 6-butyl substituted variant is not present in the reviewed sources. For instance, the parent compound, quinoline-2,3-dicarboxylic acid, is a known precursor for the synthesis of certain herbicidal agents. google.comgoogle.com This typically involves the conversion of the diacid to its anhydride, which then reacts with other reagents to form more complex molecules. google.comgoogle.com

Similarly, various other substituted quinoline (B57606) dicarboxylic acids and their esters have been synthesized and utilized in different contexts. However, the specific synthetic utility of the 6-butyl derivative remains undocumented in the accessible literature.

Therefore, no detailed research findings or data tables regarding the application of this compound as a chemical intermediate can be presented at this time. Further research would be required to explore and establish the synthetic potential of this specific chemical entity.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

While classical methods for quinoline (B57606) synthesis, such as the Doebner-von Miller and Friedländer reactions, provide foundational pathways, future research will increasingly focus on developing greener and more efficient synthetic protocols for 6-Butylquinoline-2,3-dicarboxylic acid and its analogues. ijpsjournal.com The drive towards sustainable chemistry necessitates a departure from harsh reagents, high temperatures, and significant waste generation that can be associated with traditional methods.

Future synthetic strategies are expected to embrace the principles of green chemistry. ijpsjournal.com This includes the exploration of:

One-Pot, Multi-Component Reactions: Designing syntheses where 4-butylaniline (B89568), a dicarbonyl compound, and a source for the dicarboxylic acid moiety are combined in a single step to construct the quinoline core. This approach enhances atom economy and reduces the need for isolating intermediates. nih.govacs.org

Eco-Friendly Catalysts: Investigating the use of recyclable and non-toxic catalysts, such as metal nanoparticles or solid-supported acids, to replace conventional and often hazardous catalysts. scribd.com

Alternative Energy Sources: Employing microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating. ijpsjournal.com

Green Solvents: Utilizing environmentally benign solvents like water or ionic liquids to minimize the environmental impact of the synthesis. nih.gov

Table 1: Comparison of Traditional vs. Future Synthetic Approaches for Quinoline Dicarboxylic Acids
AspectTraditional Methods (e.g., Classical Condensations)Future Green Synthetic Routes
CatalystsStrong mineral acids (e.g., H₂SO₄)Recyclable nanoparticles, solid acids, biocatalysts
SolventsHigh-boiling organic solventsWater, supercritical fluids, ionic liquids, solvent-free
EnergyProlonged conventional heatingMicrowave irradiation, ultrasonication
EfficiencyOften multi-step with intermediate purificationOne-pot, multi-component reactions
WasteSignificant stoichiometric byproductsHigh atom economy, minimal waste

Exploration of Advanced Derivatization for Enhanced Functionality

The functional versatility of this compound lies in its three distinct regions available for chemical modification: the two carboxylic acid groups and the quinoline ring itself. Future research will focus on advanced derivatization strategies to tailor the molecule's properties for specific applications.

The dicarboxylic acid groups are primary targets for modification. They can be converted into a wide array of functional groups, including:

Amides and Esters: To modulate solubility, biological activity, and coordination properties.

Acid Chlorides: As reactive intermediates for further functionalization.

Anhydrides: For use in polymerization or as precursors to imidazolinone herbicides.

A particularly promising avenue is the use of modern C-H activation/functionalization techniques. nih.govrsc.org This would allow for the direct introduction of new substituents onto the quinoline core without the need for pre-functionalized starting materials, offering a more efficient route to novel derivatives. The electronic influence and steric hindrance of the existing butyl and carboxylic acid groups will be a key area of study to control the regioselectivity of these reactions. rsc.org

Expansion of Advanced Computational Modeling for Predictive Design

As the complexity of target applications grows, so does the need for efficient design strategies. Advanced computational modeling will be indispensable in guiding the future development of this compound derivatives. In silico methods can predict molecular properties and guide synthetic efforts, saving significant time and resources.

Key areas of computational research will likely include:

Quantum Chemical Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.

Molecular Docking: To predict and analyze the binding of derivatives to biological targets such as enzymes or receptors, thereby guiding the design of new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate structural features with observed biological activity or material properties, enabling the predictive design of compounds with enhanced performance. nih.gov

Table 2: Applications of Computational Modeling in Future Research
Modeling TechniquePredicted PropertyPotential Application Area
Density Functional Theory (DFT)Electronic structure, HOMO/LUMO energies, reactivity indicesMaterials Science (e.g., predicting electronic properties)
Molecular DockingBinding affinity and mode to a biological targetMedicinal Chemistry (e.g., enzyme inhibitor design)
QSARCorrelation between molecular descriptors and activityDrug Discovery, Materials Design
Molecular Dynamics (MD) SimulationConformational dynamics, self-assembly behaviorSupramolecular Chemistry, Polymer Science

Emerging Roles in Supramolecular Materials and Systems

The unique combination of a rigid aromatic backbone, hydrogen-bonding carboxylic acid groups, and a lipophilic butyl tail makes this compound an excellent candidate as a building block, or "tecton," for supramolecular chemistry. acs.org This field explores the self-assembly of molecules into larger, ordered structures through non-covalent interactions.

Future research is expected to explore its use in:

Metal-Organic Frameworks (MOFs): The dicarboxylic acid moiety is an ideal linker for coordinating with metal ions to form porous, crystalline MOFs. nih.govresearchgate.net The butyl group would project into the pores, potentially creating a hydrophobic environment for selective adsorption or catalysis.

Organogels and Liquid Crystals: The interplay between hydrogen bonding from the acid groups and van der Waals interactions from the butyl chains could lead to the formation of self-assembled fibrillar networks, resulting in organogels or liquid crystalline phases. rsc.orgrsc.org

Functional Supramolecular Polymers: The dicarboxylic acid can participate in robust hydrogen-bonding motifs to create linear or networked supramolecular polymers, with the butyl group influencing solubility and processability.

The ability to tune the self-assembly behavior by modifying the butyl group or the quinoline core opens up possibilities for creating "smart" materials that respond to external stimuli. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Butylquinoline-2,3-dicarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of quinoline-dicarboxylic acid derivatives typically involves cyclization reactions using polyphosphoric acid (PPA) or polyphosphoric acid/phosphoric acid (PPA/PA) mixtures under controlled heating (120–150°C). For alkyl-substituted derivatives like 6-butylquinoline, introducing the butyl group via Friedel-Crafts alkylation prior to cyclization may improve regioselectivity. Reaction time and temperature must be optimized to avoid side products like decarboxylated intermediates. Post-synthesis purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, chloroform/methanol) is critical to isolate high-purity products .

Q. What analytical techniques are optimal for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm the quinoline backbone and butyl substituent. Peaks for the carboxylic acid protons (δ 12–14 ppm) and alkyl chain (δ 0.8–1.6 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode can verify the molecular ion peak (e.g., [M–H]⁻).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Look for C=O stretching (1680–1720 cm⁻¹) and O-H (carboxylic acid) bands (2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How does the butyl substituent influence the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

  • Methodological Answer : The butyl group introduces steric hindrance, which may affect ligand geometry and metal-ligand binding dynamics. To study this:

Synthesize MOFs using transition metals (e.g., Cu²⁺, Mn²⁺) and compare coordination behavior with unsubstituted quinoline-dicarboxylic acids via X-ray crystallography.

Analyze thermal stability (TGA) and porosity (BET surface area) to assess structural robustness.

Computational modeling (DFT) can predict ligand conformation and metal-binding affinity .

Q. How can researchers resolve conflicting data on the alkaline stability of this compound in aqueous solutions?

  • Methodological Answer : Contradictory stability reports may arise from variations in pH, temperature, or counterion effects. Design experiments to:

Test stability in KOH/NaOH solutions (1–5 M) at 25–80°C over 24–72 hours.

Monitor degradation via HPLC or 1H^1H-NMR for loss of carboxylic acid peaks.

Compare with structurally similar compounds (e.g., 2,3-pyridinedicarboxylic acid) to identify substituent-dependent trends .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for the biological activity of this compound?

  • Methodological Answer :

Derivatization : Synthesize analogs (e.g., esterified, amide, or metal-complexed forms) to assess functional group contributions.

In vitro assays : Test antimicrobial or enzyme inhibition activity against target proteins (e.g., DNA gyrase) using dose-response curves (IC50 determination).

Molecular docking : Map ligand interactions with protein active sites (e.g., using AutoDock Vina) to rationalize SAR findings .

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